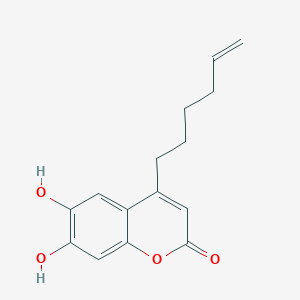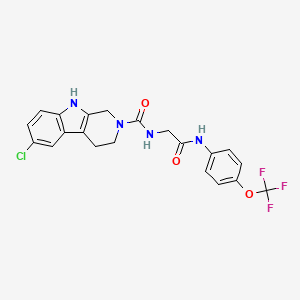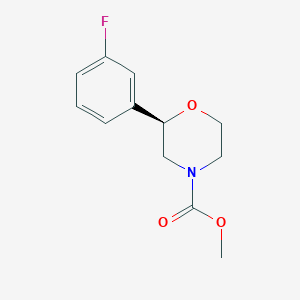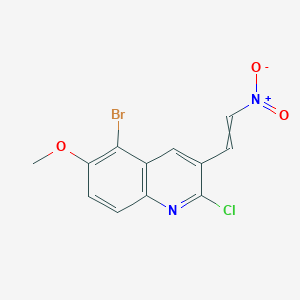
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom at the 2-position.
Nitroethenylation: The addition of a nitroethenyl group at the 3-position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the bromine or chlorine positions .
科学的研究の応用
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitroethenyl group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
類似化合物との比較
Similar Compounds
6-Bromo-2-methoxyquinoline: Lacks the nitroethenyl and chloro substituents.
2-Chloro-3-nitroquinoline: Lacks the bromo and methoxy substituents.
5-Bromo-2-chloroquinoline: Lacks the methoxy and nitroethenyl substituents.
Uniqueness
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline is unique due to the presence of all four substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
1031929-45-9 |
|---|---|
分子式 |
C12H8BrClN2O3 |
分子量 |
343.56 g/mol |
IUPAC名 |
5-bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-10-3-2-9-8(11(10)13)6-7(12(14)15-9)4-5-16(17)18/h2-6H,1H3 |
InChIキー |
DSBKUGMAINZVKO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=C[N+](=O)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


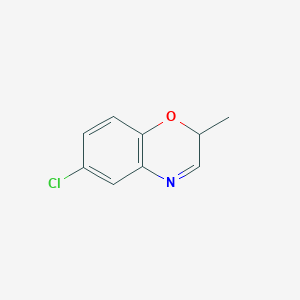
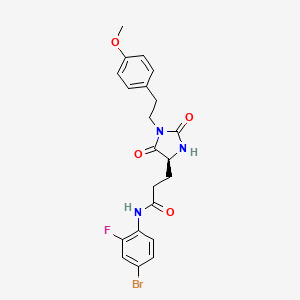

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

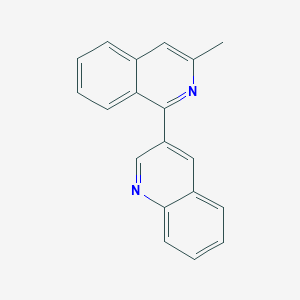
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
